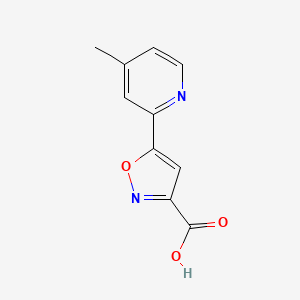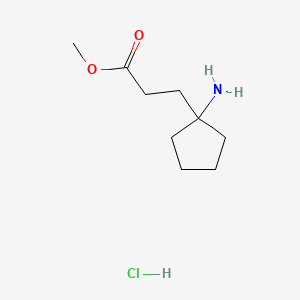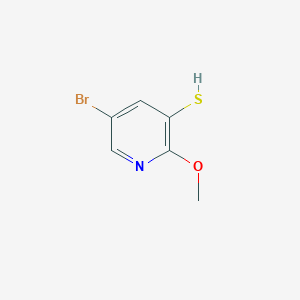
5-Bromo-2-methoxypyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxypyridine-3-thiol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a thiol group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-thiol typically involves the bromination of 2-methoxypyridine followed by the introduction of a thiol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-methoxypyridine. This intermediate can then be treated with a thiolating agent, such as thiourea, under basic conditions to introduce the thiol group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 5-Bromo-2-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methoxypyridine-3-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Bromo-2-methoxypyridine-3-thiol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding. Its thiol group allows it to form covalent bonds with cysteine residues in proteins, making it useful for probing protein function .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
作用機序
The mechanism of action of 5-Bromo-2-methoxypyridine-3-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and receptor signaling .
類似化合物との比較
5-Bromo-2-methoxypyridine: Lacks the thiol group, making it less reactive in certain biological contexts.
2-Methoxypyridine-3-thiol: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-thiopyridine: Lacks the methoxy group, which can influence its solubility and chemical behavior.
Uniqueness: 5-Bromo-2-methoxypyridine-3-thiol is unique due to the combination of its functional groups. The presence of both a bromine atom and a thiol group on the pyridine ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C6H6BrNOS |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
5-bromo-2-methoxypyridine-3-thiol |
InChI |
InChI=1S/C6H6BrNOS/c1-9-6-5(10)2-4(7)3-8-6/h2-3,10H,1H3 |
InChIキー |
CCDYFVFYJKKLGE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)Br)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


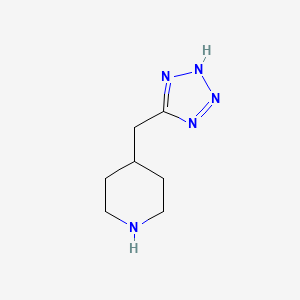


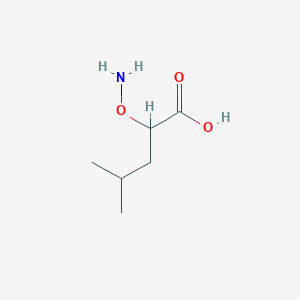
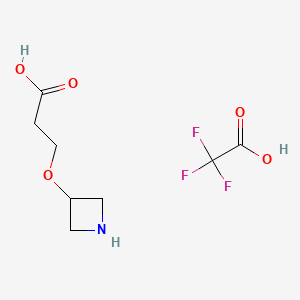
![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)

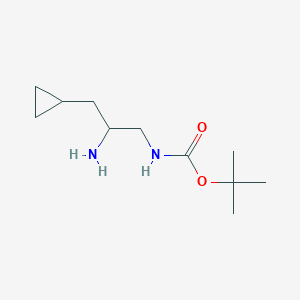
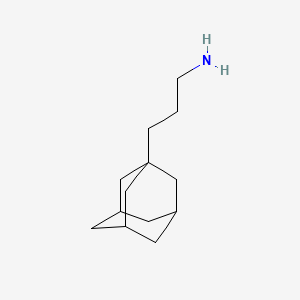
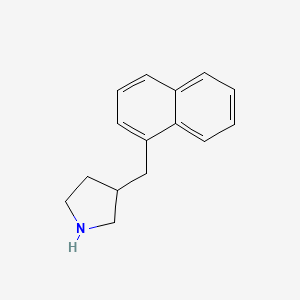
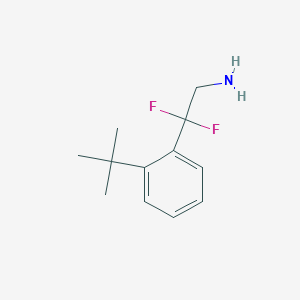
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
